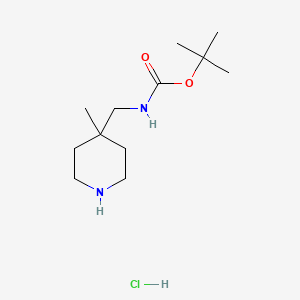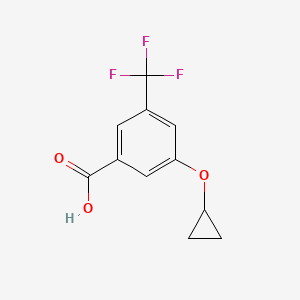
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1588908-99-9 . It has a linear formula of C11H9F3O2 . The compound is solid in physical form and should be stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is 1S/C11H9F3O2/c12-11(13,14)9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has a molecular weight of 230.19 . It is a solid substance that should be stored at room temperature .Applications De Recherche Scientifique
Liquid Crystalline Phase Formation
- Research by Percec, Johansson, Ungar, and Zhou (1996) discussed the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers, exhibiting a hexagonal columnar liquid crystalline phase. The study highlights the significance of fluorination in enhancing the self-assembly ability of these structures, which may have implications for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in similar contexts (Percec et al., 1996).
Cyclopolymerization Catalysts
- Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives for synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were used in the cyclopolymerization of diynes, a process that could potentially involve 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid derivatives (Mayershofer et al., 2006).
Photophysical Properties in Lanthanide Compounds
- Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds to study their influence on photophysical properties. The presence of electron-withdrawing and donating groups significantly affected the luminescence efficiency, suggesting a potential role for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in modifying these properties (Sivakumar et al., 2010).
Catalytic Trifluoromethylation
- Arimori and Shibata (2015) described the catalytic trifluoromethylation of aryl- and vinylboronic acids, a process where trifluoromethyl groups are introduced into compounds, which might include 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Arimori & Shibata, 2015).
Benzoic Acid Metabolism in Bacteria
- Reiner (1971) investigated the metabolism of benzoic acid in bacteria, converting it to catechol. This study could provide insights into the biodegradation or metabolic pathways of similar compounds like 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Reiner, 1971).
Inorganic-Organic Hybrid Frameworks
- Yang et al. (2015) used carboxylic acids to create inorganic-organic hybrid frameworks with metal-hydroxyl clusters. The study's approach to constructing these frameworks may offer insights into similar applications involving 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Yang et al., 2015).
Supramolecular Columns in Polymer Synthesis
- The synthesis and characterization of polymers containing tapered groups, including benzoic acid derivatives, show how these structures form supramolecular columns. This research by Johansson, Percec, Ungar, and Zhou (1996) could guide the use of 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in polymer science (Johansson et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-3-6(10(15)16)4-9(5-7)17-8-1-2-8/h3-5,8H,1-2H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUKOYRUMESOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
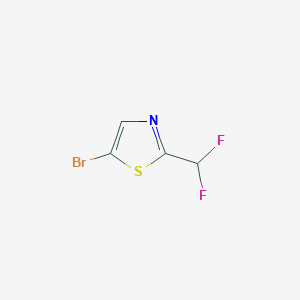
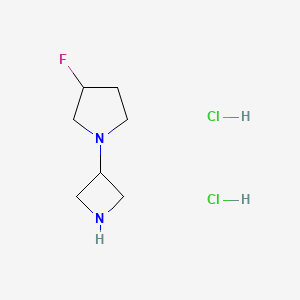
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
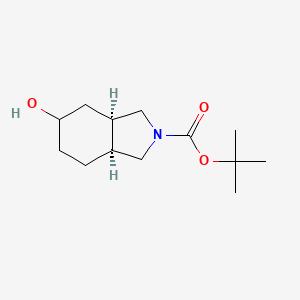
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
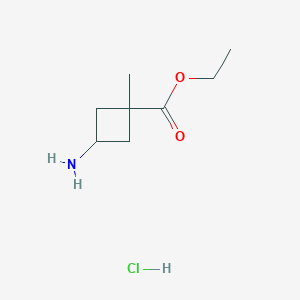
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
